![molecular formula C4H3N5S2 B13115452 7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol CAS No. 62871-67-4](/img/structure/B13115452.png)
7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system that includes a thiadiazole and a pyrimidine ring, which contributes to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiadiazole with a suitable pyrimidine derivative in the presence of a cyclizing agent such as phosphorus oxychloride or polyphosphoric acid . The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the successful formation of the fused ring system.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thiadiazole ring or the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, reduced thiadiazole derivatives, and substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Wirkmechanismus
The mechanism of action of 7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Amino-5-thio-thiazolo[4,5-d]pyrimidine: This compound shares a similar fused ring system but differs in the position and nature of the substituents.
Thiazolo[5,4-d]pyrimidine derivatives: These compounds have variations in the substituents on the thiazole and pyrimidine rings, leading to different chemical and biological properties.
Uniqueness
7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol is unique due to its specific ring fusion and the presence of both an amino group and a thiol group. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
62871-67-4 |
|---|---|
Molekularformel |
C4H3N5S2 |
Molekulargewicht |
185.2 g/mol |
IUPAC-Name |
7-amino-6H-thiadiazolo[5,4-d]pyrimidine-5-thione |
InChI |
InChI=1S/C4H3N5S2/c5-2-1-3(11-9-8-1)7-4(10)6-2/h(H3,5,6,7,10) |
InChI-Schlüssel |
PMUWYAUFNZXJPC-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(NC(=S)N=C1SN=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13115377.png)
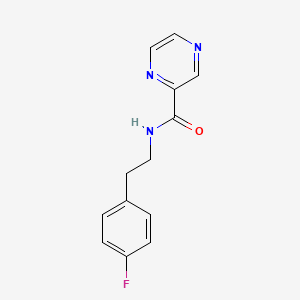
![4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid](/img/structure/B13115379.png)

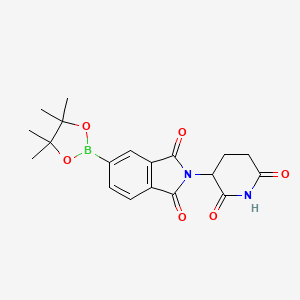
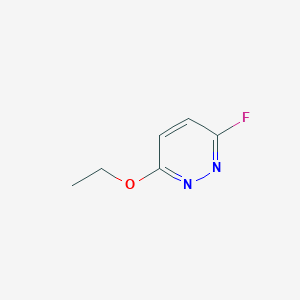
![5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13115413.png)

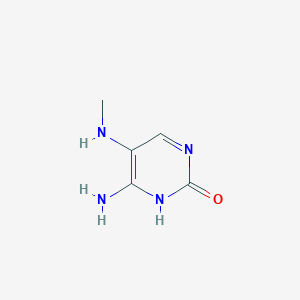
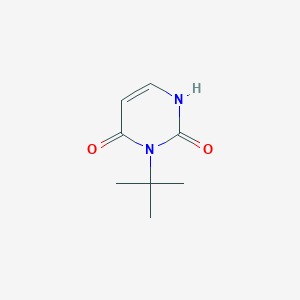
![3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione](/img/structure/B13115427.png)
![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13115435.png)
![tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide](/img/structure/B13115437.png)

